1,1,2,3,3,3-Hexafluoropropyl methyl ether

Overview

Description

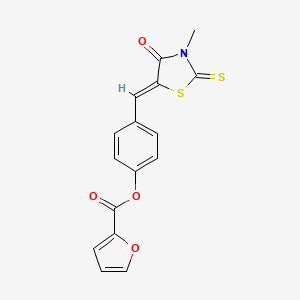

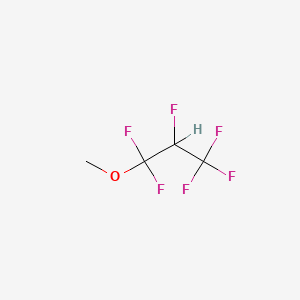

1,1,2,3,3,3-Hexafluoropropyl methyl ether, also known as HFPME, is a compound with the molecular formula C4H4F6O . It has a molecular weight of 182.06 g/mol . It is also known by other names such as 1,1,1,2,3,3-hexafluoro-3-methoxypropane .

Synthesis Analysis

The synthesis of 1,1,2,3,3,3-Hexafluoropropyl methyl ether can be achieved from Methanol and Hexafluoropropylene .Molecular Structure Analysis

The IUPAC name for this compound is 1,1,1,2,3,3-hexafluoro-3-methoxypropane . The InChI representation is InChI=1S/C4H4F6O/c1-11-4(9,10)2(5)3(6,7)8/h2H,1H3 . The Canonical SMILES representation is COC(C(C(F)(F)F)F)(F)F .Physical And Chemical Properties Analysis

The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 182.06 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 182.01663372 g/mol . The Topological Polar Surface Area is 9.2 Ų . The Heavy Atom Count is 11 .Scientific Research Applications

Alternative to Ozone-Depleting Chlorofluorocarbons

1,1,2,3,3,3-Hexafluoropropyl methyl ether is being developed as an alternative to replace ozone-depleting chlorofluorocarbons .

2. Metabolism Study in Rat and Human Liver Microsomes The metabolism of 1,1,2,3,3,3-hexafluoropropyl methyl ether was studied in rat and human liver microsomes and in rats in vivo . This research could provide valuable insights into how this compound is processed in the body.

3. Role of Cytochrome P450 2E1 in Metabolism Research has shown that the metabolism of 1,1,2,3,3,3-hexafluoropropyl methyl ether in rat liver microsomes is dependent on the presence of NADPH, time, substrate concentration, and protein concentration . This could have implications for understanding how this compound interacts with biological systems.

Fluoride Formation

1,1,2,3,3,3-Hexafluoropropyl methyl ether is metabolized to inorganic fluoride and formaldehyde in a ratio of 2:1 . This could be relevant in contexts where fluoride production is desirable or needs to be monitored.

Use in Cycloaddition Reactions

1,1,1,3,3,3-Hexafluoro-2-propanol, a related compound, enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It’s possible that 1,1,2,3,3,3-Hexafluoropropyl methyl ether could have similar applications in catalysis.

Use in Epoxidation Reactions

1,1,1,3,3,3-Hexafluoro-2-propanol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Again, 1,1,2,3,3,3-Hexafluoropropyl methyl ether could potentially be used in similar reactions.

Safety and Hazards

Future Directions

Fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether is a volatile anesthetic, which inhibits the activation of inflammatory neutrophil and granulocyte in human blood during simulated extracorporeal circulation . It also serves as an antibacterial and is used as an inhalational anaesthetic for induction and maintenance of general anesthesia . This suggests potential future directions in medical and healthcare applications.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets in a manner that leads to changes in the biochemical environment .

Biochemical Pathways

The metabolism of 1,1,2,3,3,3-Hexafluoropropyl methyl ether was studied in rat and human liver microsomes and in rats in vivo . The compound is metabolized to inorganic fluoride and formaldehyde in a ratio of 2:1 . 2,3,3,3-Tetrafluoropropionic acid was also identified as a metabolite

Pharmacokinetics

It is known that the compound is metabolized in liver microsomes

properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c1-11-4(9,10)2(5)3(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMXTDVNDDDCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959148 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

382-34-3 | |

| Record name | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO51Z7KN9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary metabolic pathway of 1,1,2,3,3,3-Hexafluoropropyl methyl ether in the liver?

A: Research indicates that 1,1,2,3,3,3-Hexafluoropropyl methyl ether is primarily metabolized by the cytochrome P450 2E1 enzyme (CYP2E1) in both rat and human livers. [] This metabolic process results in the formation of inorganic fluoride, formaldehyde, and 2,3,3,3-Tetrafluoropropionic acid. [] The rate of metabolism is directly proportional to the concentration of CYP2E1 in the liver. []

Q2: What is the significance of CYP2E1 in the metabolism of 1,1,2,3,3,3-Hexafluoropropyl methyl ether?

A: CYP2E1 plays a crucial role in the metabolism of 1,1,2,3,3,3-Hexafluoropropyl methyl ether. Studies using rat liver microsomes showed that inducing CYP2E1 activity through pretreatments like pyridine and ethanol significantly increased the rate of fluoride formation from the compound. [] Conversely, inhibiting CYP2E1 with diethyldithiocarbamate significantly reduced fluoride production. [] This highlights the central role of CYP2E1 in the compound's metabolic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)

![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)

![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)

![5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester](/img/structure/B1223267.png)

![[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate](/img/structure/B1223269.png)

![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)

![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)

![2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one](/img/structure/B1223274.png)

![3-[[[3-[(3-Nitrophenyl)sulfamoyl]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1223276.png)

![4-[[Oxo-[2-(2-pyridinyl)-4-quinolinyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1223277.png)